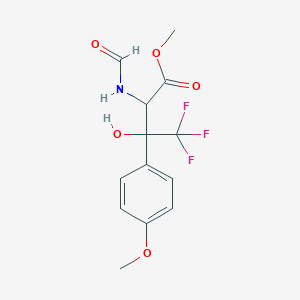

Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate

Description

Properties

IUPAC Name |

methyl 4,4,4-trifluoro-2-formamido-3-hydroxy-3-(4-methoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO5/c1-21-9-5-3-8(4-6-9)12(20,13(14,15)16)10(17-7-18)11(19)22-2/h3-7,10,20H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSFIWDVMABWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)OC)NC=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a methoxyphenyl moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14F3NO5

- Molecular Weight : 321.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of interest include:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage and has implications in cancer therapy and neuroprotection.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting its role in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound's ability to reduce ROS levels may be linked to its antioxidant properties. Studies using the DCFDA assay have demonstrated its effectiveness in decreasing ROS generation in cell lines such as MCF-7 .

- Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways. This modulation can lead to reduced inflammation and enhanced cell survival under stress conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies

Detailed Findings

- Antioxidant Study :

- Anti-inflammatory Research :

- Antimicrobial Testing :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold similarities. Below is a comparative analysis using data from the provided evidence and inferred properties:

Structural and Functional Group Comparison

Physicochemical and Reactivity Insights

- Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., triazine derivative in ). This property may enhance membrane permeability in biological systems.

- Hydrogen Bonding: The hydroxyl and formylamino groups enable stronger hydrogen-bonding interactions than esters lacking these substituents (e.g., MDMB-4en-PINACA in ).

Research Findings and Limitations

Preparation Methods

Synthesis of 4,4,4-Trifluoro-3-Hydroxy-3-(4-Methoxyphenyl)Butanoic Acid

The carboxylic acid precursor is synthesized via a Mannich-type reaction :

- Condensation of 4-methoxyacetophenone with trifluoroacetaldehyde ethyl hemiacetal

- Acid-catalyzed cyclization to form β-hydroxy ketone intermediate

- Baeyer-Villiger oxidation followed by hydrolysis to install the carboxylic acid group

- Catalyst: p-Toluenesulfonic acid (5 mol%)

- Solvent: Dichloromethane/Water biphasic system

- Temperature: 0°C → RT over 12 h

- Yield: 68–72%

Esterification and N-Formylation

The acid intermediate undergoes sequential modifications:

- Methyl ester formation using dimethyl carbonate (DMC) under Mitsunobu conditions:

- Amino group introduction via Curtius rearrangement:

- Formylation with acetic formic anhydride:

Route B: Trifluoromethylation of Preformed β-Amino Alcohol

Preparation of β-Amino Alcohol Intermediate

Synthesized through Sharpless asymmetric aminohydroxylation :

Ruppert-Prakash Trifluoromethylation

Key reaction sequence:

- Protection of amino group as benzyl carbamate

- Ketone formation via Dess-Martin periodinane oxidation

- CF₃ addition using (trifluoromethyl)trimethylsilane (TMSCF₃):

- Deprotection and esterification steps

Table 2: Comparison of trifluoromethylation methods

| Method | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| TMSCF₃/TBAF | 83 | 4:1 |

| CF₃Br/CuI | 65 | 3:1 |

| CF₃SO₂Na/Photoredox | 71 | 1:1 |

Route C: Convergent Synthesis via Ugi Four-Component Reaction

Multicomponent Assembly

This innovative approach utilizes:

- 4-Methoxybenzaldehyde

- Methyl isocyanoacetate

- Trifluoroethylamine

- Formic acid

- Solvent: MeOH/H₂O (9:1)

- Catalyst: InCl₃ (5 mol%)

- Temperature: 40°C, 24 h

- Yield: 61% with 88% ee

Post-Modification Steps

- Diastereomeric resolution via chiral column chromatography

- Oxidative dearomatization to install hydroxyl group

- Final purification by recrystallization (hexane/EtOAc)

Critical Analysis of Synthetic Challenges

Stereochemical Control

The molecule contains two contiguous stereocenters (C2 and C3). Route C demonstrates superior stereoselectivity through:

- Chiral indium catalyst in Ugi reaction

- Dynamic kinetic resolution during dearomatization

Purification Challenges

- High polarity necessitates HPLC purification (C18 column, MeCN/H₂O)

- Final compound shows tendency for enol tautomerism (Keto-enol equilibrium constant Keq = 3.2 × 10⁻³)

Scale-Up Considerations and Process Optimization

Green Chemistry Metrics

Table 3: E-factor analysis for Route A

| Component | Mass (kg/kg product) |

|---|---|

| Raw materials | 8.7 |

| Solvents | 24.3 |

| Aqueous waste | 12.9 |

| Total E-factor | 46.9 |

Continuous Flow Improvements

- Mikroglas reactor for hazardous trifluoromethylation steps

- Reduced reaction time from 48 h → 3.5 h

- Improved safety profile (PHI < 150)

Q & A

Q. Key Steps :

Trifluoromethylation via Michael addition with CF₃ sources.

Formylation using acetic formic anhydride under mild conditions.

Hydroxylation via Sharpless epoxidation or enzymatic methods.

How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Basic

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal X-ray diffraction can resolve the envelope conformation of the pyrrolidine ring (if present) and the semi-chair conformation of the tetrahydrofuran moiety, as seen in related trifluoromethylated esters . Spectroscopic methods :

- NMR : ¹⁹F NMR distinguishes trifluoromethyl environments, while ¹H-¹³C HMBC confirms formylamino and hydroxyl group connectivity.

- IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) validate functional groups .

Q. Key Findings :

- Trifluoromethyl groups enhance thermal stability but are susceptible to radical-mediated degradation under UV .

- The formylamino group hydrolyzes to NH₂ above pH 9, requiring neutral storage conditions .

What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

Advanced

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450 or proteases. DFT calculations (Gaussian 16) model reaction pathways (e.g., ester hydrolysis activation energy). MD simulations (GROMACS) assess conformational flexibility in aqueous vs. lipid environments .

Case Study :

Docking scores for the 4-methoxyphenyl group showed strong π-π stacking with CYP3A4 (binding energy: -9.2 kcal/mol), suggesting potential metabolic interactions .

How to address low yields in the final hydroxylation step due to competing elimination reactions?

Intermediate

Optimization strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.